molecular formula C14H23FN2O6 B13902091 Tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid

Tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid

Cat. No.: B13902091
M. Wt: 334.34 g/mol
InChI Key: NUUFIPCRIULRCC-UHFFFAOYSA-N
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Description

Tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid is a chemical compound with the molecular formula C14H23FN2O6. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate typically involves the reaction of tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate with a fluorinating agent. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using methods such as recrystallization or column chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The fluorine atom in the compound enhances its binding affinity and specificity towards the target enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate is unique due to the presence of a single fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in drug design and other applications .

Properties

Molecular Formula

C14H23FN2O6

Molecular Weight

334.34 g/mol

IUPAC Name

tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid

InChI

InChI=1S/C12H21FN2O2.C2H2O4/c1-11(2,3)17-10(16)15-5-4-9(13)12(8-15)6-14-7-12;3-1(4)2(5)6/h9,14H,4-8H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

NUUFIPCRIULRCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2(C1)CNC2)F.C(=O)(C(=O)O)O

Origin of Product

United States

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